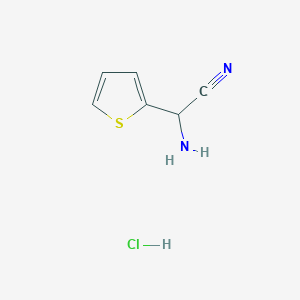

2-amino-2-(thiophen-2-yl)acetonitrile hydrochloride

Description

Properties

IUPAC Name |

2-amino-2-thiophen-2-ylacetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S.ClH/c7-4-5(8)6-2-1-3-9-6;/h1-3,5H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIZKXFGSDAHOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(thiophen-2-yl)acetonitrile hydrochloride typically involves the cyanoacetylation of thiophene derivatives. One common method is the reaction of thiophene-2-carboxaldehyde with cyanoacetamide in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(thiophen-2-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: 2-amino-2-(thiophen-2-yl)ethylamine.

Substitution: Various substituted thiophene derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

2-Amino-2-(thiophen-2-yl)acetonitrile hydrochloride serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its reactivity allows for multiple transformations, including:

- Oxidation : Producing thiophene sulfoxides or sulfones.

- Reduction : Converting the nitrile group to an amine.

- Substitution : The amino group can undergo nucleophilic substitution reactions.

Biology

Research has indicated potential biological activities , particularly in antimicrobial and anticancer domains. Studies have shown that derivatives of thiophene compounds exhibit cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) .

Table 1: Cytotoxicity of Thiophene Derivatives

| Compound ID | Cell Line | GI50 (µM) |

|---|---|---|

| 3 | MCF-7 | 15 |

| 5 | NCI-H460 | 10 |

| 9c | SF-268 | 20 |

Medicine

The compound is being explored as a precursor for drug development , particularly in the context of antiviral therapies. For instance, thiophene derivatives have been identified as potential inhibitors for viruses such as Ebola, demonstrating significant antiviral activity in micromolar ranges through phenotypic screening .

Case Study: Antiviral Activity

A study identified a thiophene scaffold exhibiting antiviral activity against the Ebola virus, leading to the synthesis of new compounds that were validated through various assays for their effectiveness as viral entry inhibitors .

Industry

In industrial applications, this compound is utilized in the production of dyes , pigments , and other fine chemicals. Its unique properties allow it to participate in complex chemical reactions necessary for creating high-value materials.

Mechanism of Action

The mechanism of action of 2-amino-2-(thiophen-2-yl)acetonitrile hydrochloride is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrile and amino groups can form hydrogen bonds or participate in nucleophilic or electrophilic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Findings :

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance electrophilicity of the nitrile group, facilitating nucleophilic additions. The 3-chloro derivative is synthesized via ZnI₂-catalyzed Strecker reactions, yielding 97% purity .

- Pharmacological Relevance : Chlorinated derivatives are intermediates in anticonvulsant syntheses, while trifluoromethyl groups improve metabolic stability in drug candidates .

Comparison with Heterocyclic Derivatives

Thiophene-Containing Analogs

Thiophene derivatives exhibit distinct electronic properties due to the sulfur atom’s polarizability. Notable analogs include:

Key Findings :

- Ester Derivatives (e.g., Methyl ester) : Improved solubility in organic solvents compared to nitriles, enabling use in esterase-sensitive prodrugs .

- Amine Derivatives : 2-(Thiophen-2-yl)ethanamine HCl shows promise in neurotransmitter modulation, though its synthesis requires reductive amination of acetamide precursors (60% yield) .

- Toxicity Considerations : Thiophene derivatives may exhibit understudied toxicological profiles, necessitating caution in biomedical applications .

Physicochemical and Pharmacological Properties

Physicochemical Data

Pharmacological Insights

- Chlorophenyl Derivatives: Used in Strecker syntheses of non-natural amino acids, critical for peptide mimetics .

Biological Activity

Chemical Structure and Properties

2-Amino-2-(thiophen-2-yl)acetonitrile hydrochloride, with the chemical formula CHClNS, is a thiophene-containing compound that has attracted attention for its potential biological activities. This compound features an amino group and a nitrile group, which may contribute to its reactivity and interactions with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. For example, compounds derived from thiophenes have shown significant activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Cytotoxicity and Cancer Research

Research has demonstrated that thiophene derivatives exhibit cytotoxicity towards several cancer cell lines. For instance, a study evaluated the effects of synthesized thiophene compounds on human tumor cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The results indicated that certain derivatives significantly inhibited cell growth, with IC values reflecting their potency against these cancer types .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound may interact with specific molecular targets involved in cellular processes such as proliferation and apoptosis. For example, some thiophene derivatives have been shown to inhibit enzymes critical for cancer cell survival, potentially leading to reduced tumor growth .

Table of Biological Activities

Case Study: Anticancer Activity

In a notable case study, researchers synthesized a series of thiophene derivatives and evaluated their anticancer properties. The study found that certain compounds derived from this compound exhibited strong cytotoxic effects against MCF-7 cells, with IC values significantly lower than those of standard chemotherapeutic agents. This suggests potential for development as novel anticancer therapeutics .

Comparative Analysis

When compared to other heterocyclic compounds, this compound demonstrates unique biological profiles due to its structural features. Its ability to inhibit specific cellular pathways distinguishes it from similar compounds lacking the thiophene moiety.

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-(thiophen-2-yl)acetonitrile hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between thiophene derivatives and nitrile precursors. Optimization requires statistical experimental design (e.g., response surface methodology) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, acidic or basic conditions (pH 4–10) may influence reaction kinetics and byproduct formation . Reaction engineering principles, such as continuous flow reactors, can enhance reproducibility and scalability . Purity is improved via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) followed by vacuum drying .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : / NMR to confirm substitution patterns on the thiophene ring and acetonitrile backbone .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability under thermal stress .

- Elemental Analysis : Verify stoichiometry (C, H, N, S, Cl) to confirm molecular formula .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation; the compound may release HCl vapors under moisture .

- Storage : Keep in airtight containers with desiccants at 2–8°C to prevent hydrolysis. Monitor for discoloration, which indicates degradation .

- Disposal : Follow hazardous waste regulations (e.g., neutralization with sodium bicarbonate before disposal) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic or electrophilic pathways?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to track intermediate formation rates under varying pH and solvent conditions .

- Isotopic Labeling : Introduce or isotopes to trace bond-breaking/forming steps via mass spectrometry .

- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for proposed mechanisms .

Q. What computational approaches can predict the reactivity or stability of this compound under various conditions?

- Methodological Answer :

- Quantum Chemical Calculations : Employ Gaussian or ORCA software to simulate electronic properties (e.g., HOMO-LUMO gaps) and predict susceptibility to oxidation or nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability in biological matrices .

- Machine Learning : Train models on existing reaction databases to recommend optimal catalysts or solvents for novel derivatization .

Q. How can researchers resolve contradictions in reported data regarding the compound's biological activity or chemical behavior?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) across studies to identify confounding variables .

- Validation Studies : Reproduce conflicting results using standardized protocols (e.g., OECD guidelines) and advanced analytics like LC-MS/MS for metabolite identification .

- Cross-Disciplinary Collaboration : Integrate chemical, biological, and computational data to reconcile discrepancies (e.g., pH-dependent solubility affecting bioactivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.